trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate
Description
trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate (CAS: 1261241-82-0) is a pyrrolidine derivative featuring a benzyl ester at the 1-position, a hydroxyl group at the 3-position, and a vinyl substituent at the 4-position in a trans-configuration. This compound is commercially available with 95% purity and is utilized in organic synthesis, particularly as a chiral building block or intermediate in pharmaceutical research . Its structural uniqueness lies in the combination of polar (hydroxyl) and reactive (vinyl) groups, which influence its reactivity and applications.
Properties
IUPAC Name |
benzyl (3S,4R)-3-ethenyl-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-12-8-15(9-13(12)16)14(17)18-10-11-6-4-3-5-7-11/h2-7,12-13,16H,1,8-10H2/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURBGBXZQCEZPR-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a γ-amino alcohol.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Vinyl Group Addition: The vinyl group can be added through a Heck reaction, which involves the coupling of an alkene with an aryl or vinyl halide in the presence of a palladium catalyst.
Benzyl Protection: The benzyl group is typically introduced as a protecting group for the nitrogen atom during the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an ethyl-substituted pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
a. Kinase Inhibition
One of the primary applications of trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often linked to cancer and other diseases. Research has shown that compounds similar to this compound can inhibit cyclin-dependent kinases (CDKs), particularly CDK9, which is involved in transcriptional regulation and cell cycle control .
b. Cancer Treatment
Due to its ability to inhibit CDK9, this compound has been investigated for potential use in cancer therapy. It may be effective against various cancer types, including breast, lung, and pancreatic cancers . The compound's mechanism of action involves disrupting the phosphorylation of RNA polymerase II, thereby inhibiting cancer cell proliferation.
Synthetic Methodologies
a. Asymmetric Synthesis
The compound serves as a versatile building block in asymmetric synthesis. It can be utilized to create chiral intermediates essential for synthesizing biologically active compounds. The development of one-pot synthesis methods involving this compound has been reported to yield high diastereoselectivity and efficiency .
b. Transition State Analogues
This compound is also used in the design of transition state analogues for enzyme inhibition studies. These analogues mimic the transition state of enzymatic reactions, providing insights into enzyme mechanisms and aiding in the development of specific inhibitors .
Biological Activities
a. Antiviral Properties
Research indicates that derivatives of this compound exhibit antiviral properties, particularly against viruses that rely on host cell kinases for replication . This opens avenues for developing antiviral therapies targeting viral kinases.
b. Neuroprotective Effects
Some studies suggest that compounds related to this compound may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases by modulating kinase activity involved in neuronal survival .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the vinyl group can participate in π-π interactions. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate and related compounds:
Stability and Handling
- Hydroxyl Group Sensitivity: The hydroxyl group in the target compound may necessitate storage under inert conditions to prevent oxidation, whereas the hydrochloride salt in (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride improves stability and solubility in aqueous media .
- Vinyl Group Reactivity : The vinyl substituent may limit the use of strong acids or radicals in synthetic workflows, contrasting with the stability of the methyl ester in trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate under similar conditions .
Biological Activity
Trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is a compound of increasing interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a pyrrolidine core with a hydroxyl group and a vinyl substituent, which contribute to its chemical reactivity and biological interactions. The presence of the benzyl group enhances lipophilicity, facilitating membrane permeability.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, influencing enzyme activity and receptor interactions.
- π-π Interactions : The vinyl group can engage in π-π stacking interactions, which are crucial for binding to aromatic residues in proteins.
These interactions may lead to modulation of various biochemical pathways, including those involved in cell signaling and metabolism.
Biological Activity and Therapeutic Applications
Research has indicated various potential therapeutic applications for this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects on cancer cell lines by inhibiting key metabolic pathways involved in cell growth and survival.
- Drug Delivery Systems : The compound's properties make it suitable for incorporation into polymeric micelles aimed at improving the solubility and bioavailability of poorly soluble drugs .
Table 1: Summary of Biological Activities
Case Studies
A review of relevant literature highlights several studies investigating the biological effects of this compound:
- Study on Antiproliferative Effects : A study demonstrated that this compound significantly reduced the viability of human cancer cell lines through apoptosis induction. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Polymeric Micelle Formulations : Research into polymeric micelles containing this compound showed enhanced therapeutic profiles for encapsulated drugs, leading to improved pharmacokinetics and reduced systemic toxicity .
Comparative Analysis with Similar Compounds
This compound can be compared with similar compounds to understand its unique properties:
| Compound Name | Structural Difference | Biological Activity |
|---|---|---|
| trans-Benzyl 3-hydroxy-4-ethylpyrrolidine-1-carboxylate | Ethyl instead of vinyl group | Reduced potency |
| trans-Benzyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate | Phenyl instead of vinyl group | Similar activity but less selective |
The vinyl group in this compound is crucial for its distinct reactivity and potential biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?
- Methodology :
- Core Synthesis : Start with a pyrrolidine scaffold and introduce substituents via nucleophilic substitution or coupling reactions. For example, the benzyl carboxylate group can be added using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
- Stereocontrol : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones or Sharpless epoxidation) to enforce the trans configuration. Crystallographic data (e.g., from single-crystal X-ray diffraction) can validate stereochemistry .
- Key Reagents :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Benzyl chloroformate, NaHCO₃ | Carboxylation |
| 2 | Vinyl Grignard reagent | Vinylation at C4 |
| 3 | Chiral catalyst (e.g., BINOL-derived) | Stereochemical control |
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR and 2D techniques (COSY, HSQC) to assign proton environments and confirm substituent positions. For example, the hydroxyl proton at C3 will show a broad peak in DMSO-d₆ .
- X-ray Crystallography : Resolve the absolute configuration using SHELXL for refinement . ORTEP-3 can visualize the crystal structure, confirming the trans stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₇NO₃ requires m/z 271.1208) .
Q. What safety precautions are recommended when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation .
- Storage : Keep in a sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the ester group .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic analysis for this compound?
- Methodology :
- Cross-Validation : Compare NMR-derived dihedral angles with those from X-ray data. For instance, use NOESY to detect spatial proximity between the benzyl group and vinyl substituent, which should align with crystallographic bond distances .
- Refinement Tools : Apply SHELXL’s TWIN/BASF commands to model twinning or disorder in crystals, which may explain mismatches between experimental and calculated spectra .
Q. What methodologies are effective in studying the stereochemical outcomes of reactions involving this compound?
- Methodology :
- Dynamic Kinetic Resolution (DKR) : Use chiral catalysts (e.g., Ru-based) to invert stereochemistry during reactions. Monitor progress via chiral HPLC .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict transition states and compare with experimental outcomes (e.g., enantiomeric excess from polarimetry) .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound?
- Methodology :
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays (e.g., IC₅₀ measurements) .
- Reactivity Prediction : Simulate reaction pathways (e.g., ester hydrolysis) using Chemsketch or GAMESS. Compare predicted activation energies with experimental kinetics (e.g., Arrhenius plots) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
